

Application Note: Quantitative Analysis of Okanin in Plasma by HPLC-MS/MS

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Compound of Interest		
Compound Name:	Okanin	
Cat. No.:	B600618	Get Quote

Abstract

This application note describes a robust, sensitive, and selective High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of **Okanin** in plasma. **Okanin** is a major bioactive flavonoid with significant antioxidant and antidiabetic properties, making its pharmacokinetic profile a subject of interest in drug development.[1][2] This method utilizes protein precipitation for sample cleanup and Bavachalcone as a suitable internal standard (IS), providing a reliable protocol for preclinical and clinical research. The procedure has been validated for linearity, precision, accuracy, recovery, and stability.

Introduction

Okanin, a chalcone found in plants like Coreopsis tinctoria, has demonstrated considerable potential as a therapeutic agent due to its antioxidant, antineurotoxic, and antidiabetic activities. [1][2] To properly evaluate its efficacy, safety, and dosing regimens, it is essential to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This requires a validated bioanalytical method capable of accurately measuring **Okanin** concentrations in biological matrices such as plasma. The HPLC-MS/MS method presented here offers high selectivity and sensitivity for the pharmacokinetic analysis of **Okanin**.[1]

Experimental

2.1. Materials and Reagents



- Okanin reference standard (>98% purity)
- Bavachalcone (Internal Standard, IS) (>98% purity)
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Formic Acid (LC-MS grade)
- Ultrapure Water (18.2 MΩ·cm)
- Control Plasma (e.g., Rat, Human), heparinized

2.2. Instrumentation

- HPLC System: A UHPLC or HPLC system capable of gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).

2.3. Preparation of Solutions

- Okanin Stock Solution (1 mg/mL): Dissolve 10 mg of Okanin in 10 mL of methanol.
- IS Stock Solution (1 mg/mL): Dissolve 10 mg of Bavachalcone in 10 mL of methanol.
- Working Solutions: Prepare serial dilutions of Okanin stock solution with 50:50 (v/v)
 methanol:water to create calibration standards and quality control (QC) samples.
- IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
- 2.4. Sample Preparation Protocol (Protein Precipitation)
- Aliquot 50 μL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.



- Add 150 μL of acetonitrile containing the internal standard (Bavachalcone, 100 ng/mL).
- Vortex mix for 1 minute to ensure complete protein precipitation.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Carefully transfer 100 μL of the clear supernatant to an HPLC vial.
- Inject 5 μL of the supernatant into the HPLC-MS/MS system.

2.5. HPLC Method

• Column: C18 reversed-phase column

• Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: Acetonitrile

• Flow Rate: 0.25 mL/min

• Column Temperature: 40°C

• Gradient Program:

Time (min)	% Mobile Phase B
0.0	10
1.0	10
4.0	90
6.0	90
6.1	10

| 7.0 | 10 |

2.6. MS/MS Method



- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions & Parameters: The following transitions were monitored.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Declustering Potential (DP)	Collision Energy (CE)
Okanin	289.1	153.2	80 V	25 eV
Bavachalcone (IS)	325.1	269.2	85 V	28 eV

Note: DP and CE values are typical starting points and should be optimized for the specific instrument used.

Method Validation Summary

The method was validated according to standard bioanalytical guidelines for specificity, linearity, accuracy, precision, recovery, and stability.

Table 1: Summary of Method Validation Results



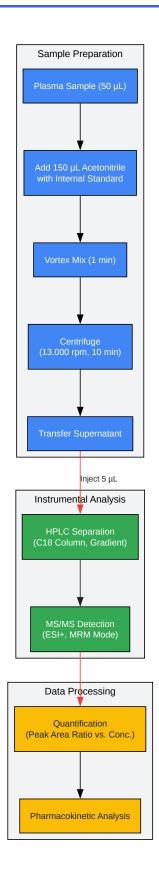
Parameter	Result	
Linearity Range	2 - 2000 ng/mL	
Correlation Coefficient (r²)	> 0.995	
Lower Limit of Quantification (LLOQ)	2 ng/mL	
Intra-Day Precision (%RSD)	≤ 9.8%	
Inter-Day Precision (%RSD)	≤ 11.2%	
Intra-Day Accuracy (% Bias)	-8.5% to 7.3%	
Inter-Day Accuracy (% Bias)	-10.1% to 6.5%	
Mean Extraction Recovery (Okanin)	88.5%	
Mean Matrix Effect	94.2% (Range: 89-102%)	
Stability (Freeze-Thaw, 3 Cycles)	% Change < 10%	
Stability (Short-term, 4h at RT)	% Change < 8%	

Workflow and Diagrams

Diagram 1: Experimental Workflow for **Okanin** Quantification

The overall process from sample collection to data analysis is outlined below. This workflow ensures efficient and reproducible sample processing for pharmacokinetic studies.





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Caption: Workflow for plasma sample preparation and HPLC-MS/MS analysis.



Conclusion

The HPLC-MS/MS method described provides a sensitive, specific, and reliable tool for the quantification of **Okanin** in plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making the method highly suitable for supporting pharmacokinetic studies in drug development. The validation results confirm that the method meets the rigorous requirements for bioanalytical assays.

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References

- 1. Quantitative bioanalysis of bavachalcone in rat plasma by LC-MS/MS and its application in a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
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